molecular formula C21H24FNO2 B3013450 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 1251706-46-3

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B3013450
CAS RN: 1251706-46-3
M. Wt: 341.426
InChI Key: LLAOMKLNJWKKGA-UHFFFAOYSA-N
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Description

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone, also known as BFPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to enhance GABAergic neurotransmission, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to have minimal toxicity and is well-tolerated in animal models. It does not exhibit significant side effects, making it a promising candidate for further development as a therapeutic agent. 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a relatively new compound, and its full potential has yet to be explored. However, its unique chemical structure and promising therapeutic properties make it an attractive candidate for further research. One limitation of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is its complex synthesis method, which requires specialized equipment and expertise. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone research. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Other potential future directions include exploring its potential as an anticonvulsant and investigating its effects on other neurotransmitter systems. Overall, 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone is a promising compound that has the potential to make significant contributions to the field of neuroscience and drug development.

Synthesis Methods

The synthesis of 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a catalyst to form 4-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with benzyl chloroformate to form the corresponding benzyl carbamate. Finally, the benzyl carbamate is reacted with 2-fluoroacetophenone in the presence of a base to form 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone.

Scientific Research Applications

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. Additionally, 1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone has been shown to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(phenylmethoxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO2/c22-20-8-6-17(7-9-20)14-21(24)23-12-10-19(11-13-23)16-25-15-18-4-2-1-3-5-18/h1-9,19H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAOMKLNJWKKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((Benzyloxy)methyl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone

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